1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy-
Description
The compound 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- (CAS: 54708-51-9; synonyms: PZ-248, BRN 0890437) is a pyrazole derivative characterized by a 3-chlorophenyl group at position 1, a methoxy group at position 5, and an ethyl-substituted carboxamide at position 3 of the pyrazole ring (Figure 1). Its molecular formula is C₁₃H₁₄ClN₃O₂, with a molecular weight of 283.73 g/mol .
Properties
CAS No. |
54708-72-4 |
|---|---|
Molecular Formula |
C13H14ClN3O2 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-ethyl-5-methoxypyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-15-13(18)11-8-12(19-2)17(16-11)10-6-4-5-9(14)7-10/h4-8H,3H2,1-2H3,(H,15,18) |
InChI Key |
HOARRELMHKQDGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 5-Aryl-1-phenyl-1H-pyrazole-3-carboxylates (Key Intermediate)
- Starting Materials: Substituted acetophenones (e.g., 3-chloroacetophenone for 3-chlorophenyl substitution) react with diethyl oxalate in the presence of potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature.
- Reaction: This yields ethyl 2,4-dioxo-4-arylbutanoates, which upon reaction with phenylhydrazine in ethanol afford ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates.
- Yields: Typically 65–80% depending on substituents.
- Example: For 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, yields around 76–80% have been reported.
- Reference Reaction Scheme:
Acetophenone derivative + diethyl oxalate → ketoester → + phenylhydrazine → pyrazole carboxylate.
Reduction to Pyrazolyl-methanol Derivatives
- The ester group of pyrazole carboxylates is reduced using lithium aluminum hydride (LiAlH4) in THF at 0 °C.
- This produces (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols with high yields (~85–88%).
- The reaction is monitored by TLC and quenched with ammonium chloride solution.
- The product is extracted and purified by standard methods.
Oxidation to Pyrazole-3-carbaldehydes
Conversion to Nitriles
Formation of Pyrazole Carbothioamides
- Nitriles react with hydrogen sulfide gas in pyridine at room temperature in the presence of triethylamine.
- This yields 1H-pyrazole-3-carbothioamides in about 80% yield.
- These intermediates are useful for cyclocondensation reactions to form fused heterocycles but are also precursors for amide formation.
Conversion to Carboxamides (Target Compound)
- The key step for preparing 1H-Pyrazole-3-carboxamides involves converting the pyrazole-3-carboxylic acid or its activated derivatives (esters, acid chlorides) to amides.
- Activation: The carboxylic acid is converted to acid chloride using thionyl chloride or to a mixed anhydride using ethylchloroformate with triethylamine.
- Amidation: Reaction with an amine such as ethylamine (for N-ethyl substitution) in an inert solvent like dichloromethane at 0 °C to room temperature yields the corresponding carboxamide.
- Alternative methods: Use of carbodiimide coupling agents (e.g., N,N-dicyclohexylcarbodiimide) or BOP reagent to activate acids for amidation.
- Yields: Amide formation typically proceeds with high efficiency (>80%).
- This method is well-documented for analogous pyrazole derivatives and applies to 1-(3-chlorophenyl)-N-ethyl-5-methoxy-pyrazole-3-carboxamide synthesis.
Data Table: Representative Yields and Physical Properties of Related Pyrazole Derivatives
| Step | Compound Type | Yield (%) | Physical State | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl 5-(3-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 70–80 | White solid | 150–160 | Intermediate ester |
| 2 | (5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)methanol | 85–88 | Solid/liquid | Not specified | Reduced alcohol intermediate |
| 3 | 5-(3-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde | ~85 | Solid | Not specified | Oxidized aldehyde |
| 4 | 5-(3-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonitrile | ~78 | Solid | Not specified | Nitrile intermediate |
| 5 | 1H-Pyrazole-3-carbothioamide derivatives | ~80 | Solid | Not specified | Thiocarboxamide intermediate |
| 6 | 1-(3-chlorophenyl)-N-ethyl-5-methoxy-1H-pyrazole-3-carboxamide (target) | >80 | Solid | Not specified | Final amide product |
Note: Physical data such as melting points and spectral data (NMR, IR, MS) are used to confirm compound identity and purity.
Research Outcomes and Characterization
- The structures of synthesized pyrazole derivatives are confirmed by IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry.
- For example, $$^{1}H$$ NMR spectra typically show characteristic singlets for pyrazole ring protons and aromatic protons consistent with substitution patterns.
- High-resolution mass spectrometry (HRMS) confirms molecular weights.
- Purity and yield data indicate the robustness of the synthetic routes.
- Biological screening of related pyrazole derivatives shows promising antimicrobial and receptor-binding activities, supporting the pharmaceutical potential of such compounds.
Summary of Key Synthetic Routes
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Claisen condensation | Acetophenone derivative + diethyl oxalate + base (K t-BuO) in THF | Ketoester intermediate |
| 2 | Cyclocondensation | Ketoester + phenylhydrazine in ethanol | Pyrazole-3-carboxylate ester |
| 3 | Reduction | LiAlH4 in THF at 0 °C | Pyrazolyl methanol |
| 4 | Oxidation | IBX in DMSO at 0–20 °C | Pyrazole-3-carbaldehyde |
| 5 | Nitrile formation | Liquid NH3 + I2 in THF | Pyrazole-3-carbonitrile |
| 6 | Thiocarboxamide formation | H2S gas in pyridine + triethylamine | Pyrazole-3-carbothioamide |
| 7 | Amidation | Acid chloride or activated acid + ethylamine + base in DCM | Target carboxamide derivative |
Chemical Reactions Analysis
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- involves its interaction with specific molecular targets. For instance, as an inhibitor of Factor XIa, the compound binds to the active site of the enzyme, preventing its activity and thereby reducing blood coagulation . The binding involves hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme’s active site.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Implications
Substituent Effects on Bioactivity :
- The 3-chlorophenyl group in the target compound is replaced by 4-fluorophenyl in derivatives, altering electronic properties and receptor-binding affinity. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
- The 5-methoxy group in the target compound contrasts with 5-trifluoromethyl () and 5-aryl substituents (). Methoxy groups improve solubility, while trifluoromethyl groups increase lipophilicity and membrane permeability .
Carboxamide Variations: N-Ethyl substitution (target compound) vs. N-methyl () or N-aryl () affects steric bulk and hydrogen-bonding capacity. Ethyl groups may enhance CNS penetration compared to bulkier substituents .
Crystallographic and Conformational Data: Pyrazole derivatives with quinoline or pyridylmethyl substituents () exhibit distinct dihedral angles (e.g., 7.7°–89.2° between pyrazole and aromatic rings), influencing molecular rigidity and intermolecular interactions .
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